molecular formula C16H20F2N4O2 B6957923 N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B6957923
M. Wt: 338.35 g/mol
InChI Key: FDSRULIPSYCXBF-UHFFFAOYSA-N
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Description

N-[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a difluoromethyl group, a 2-methylpropyl group, and a benzoxazole moiety

Properties

IUPAC Name

N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N4O2/c1-9(2)7-22-8-11(14(20-22)15(17)18)19-16(23)13-10-5-3-4-6-12(10)24-21-13/h8-9,15H,3-7H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSRULIPSYCXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)F)NC(=O)C2=NOC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of difluoromethylated pyrazole with 2-methylpropylamine under controlled conditions to form the intermediate pyrazole derivative. Subsequent reactions with appropriate reagents, such as benzoxazole derivatives, lead to the formation of the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted pyrazoles and benzoxazoles.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition.

  • Medicine: Explored for its therapeutic properties, including antifungal and antibacterial activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the difluoromethyl group and the benzoxazole ring. Similar compounds include other pyrazole derivatives and benzoxazole derivatives, which may have different substituents or functional groups. These differences can lead to variations in biological activity and chemical properties.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • N-(3',5'-Difluorobiphenyl-2-yl)-3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide

  • 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide

This comprehensive overview provides a detailed understanding of N-[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms

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